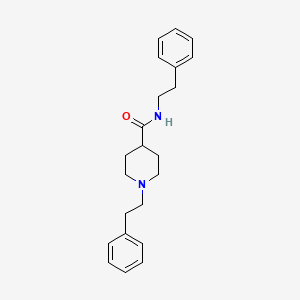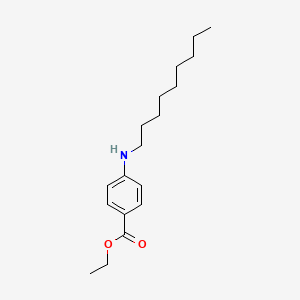
4-Methylquinazoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylquinazoline-2-carboxamide is a heterocyclic aromatic organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a methyl group at the 4-position and a carboxamide group at the 2-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazoline-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinazoline ring. The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., BF3-Et2O) can be used to enhance the reaction efficiency. The reaction parameters, including temperature, time, and molar ratios of reactants, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinazoline-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinazoline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, monopermaleic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
- Quinazoline N-oxides
- Aminoquinazolines
- Substituted quinazolines with various functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 4-Methylquinazoline-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimalarial applications, it inhibits the growth of Plasmodium falciparum by targeting key enzymes involved in the parasite’s metabolic pathways . In cancer research, it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
- Quinazoline-2-carboxamide
- 4-Methylquinazoline
- Quinazoline N-oxides
Comparison: 4-Methylquinazoline-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group, which confer distinct chemical and biological properties. Compared to quinazoline-2-carboxamide, the methyl group at the 4-position enhances its lipophilicity and potentially its biological activity. Quinazoline N-oxides, on the other hand, are more reactive intermediates used in further chemical transformations .
Properties
CAS No. |
13535-92-7 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-methylquinazoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O/c1-6-7-4-2-3-5-8(7)13-10(12-6)9(11)14/h2-5H,1H3,(H2,11,14) |
InChI Key |
RNRDSFASSMRPKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
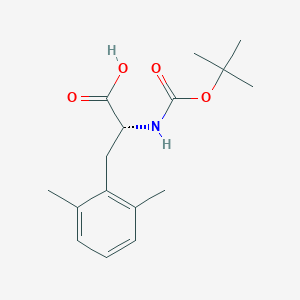
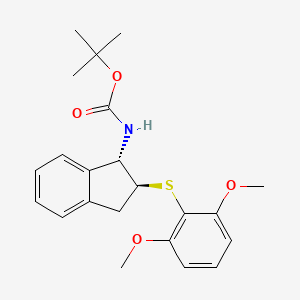

![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
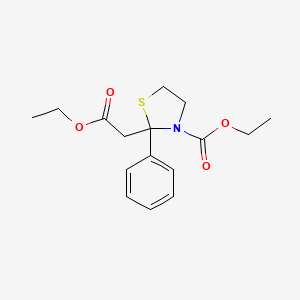
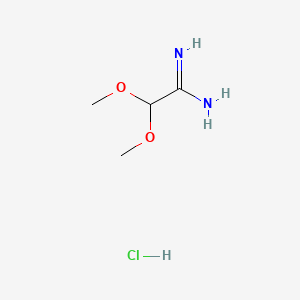
![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
